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y-Oxo-1-pyrenebutanoic Acid-13C4

Cat. No.: B1152516
M. Wt: 306.29
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Description

Contextualization of Pyrene (B120774) Derivatives in Environmental and Biological Chemistry Research

Pyrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention in environmental and biological chemistry. nih.gov These compounds are formed from the incomplete combustion of organic materials, such as fossil fuels, wood, and even food. tandfonline.com As a result, they are ubiquitous environmental pollutants found in the air, water, and soil. nih.govhealth.state.mn.us Some PAHs are known for their carcinogenic and mutagenic properties, making their detection and quantification a matter of public health concern. nih.gov

Pyrene itself, a four-ring PAH, is often used as a marker for total PAH exposure. tandfonline.com Its derivatives, such as 1-hydroxypyrene, are important biomarkers for assessing human exposure to PAHs. tandfonline.com In biological research, pyrene-based molecules are utilized as fluorescent probes due to their unique photophysical properties. rsc.orgresearchgate.net Their ability to emit light upon excitation allows researchers to visualize and study cellular processes, such as the structure and function of DNA, proteins, and cell membranes. researchgate.net The presence of a butyric acid chain with a keto group, as seen in γ-Oxo-1-pyrenebutanoic acid, influences the compound's reactivity and solubility, making it relevant for studying biological interactions and as a potential fluorescent marker. cymitquimica.com

Principles and Significance of Stable Isotope Labeling in Contemporary Chemical Science

Stable isotope labeling is a powerful technique that involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotopes. wikipedia.org Common stable isotopes used in this practice include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). symeres.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but has a slightly different mass. wikipedia.org This mass difference is the key to its utility.

The significance of stable isotope labeling lies in its ability to serve as a tracer in complex chemical and biological systems. studysmarter.co.uk By introducing a labeled compound, researchers can track its journey through a reaction, a metabolic pathway, or an environmental system. wikipedia.org This allows for the elucidation of reaction mechanisms, the study of metabolic fluxes, and the precise quantification of target analytes. symeres.comnih.gov

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the labeled and unlabeled forms of a molecule based on their mass or nuclear properties. wikipedia.org In quantitative analysis, a known amount of a stable isotope-labeled compound is added to a sample as an internal standard. Because the labeled standard behaves identically to the native analyte during sample preparation and analysis, it can correct for any loss of the analyte, leading to highly accurate and precise measurements. nih.gov This is particularly crucial in fields like metabolomics, environmental analysis, and drug metabolism studies where complex matrices can interfere with quantification. symeres.comalfa-chemistry.com

Overview of y-Oxo-1-pyrenebutanoic Acid-13C4 as a Defined Isotopic Standard

γ-Oxo-1-pyrenebutanoic Acid-13C4 is a specialized chemical compound where four of the carbon atoms in the butanoic acid chain of γ-Oxo-1-pyrenebutanoic acid have been replaced with the stable isotope carbon-13. usbio.netclearsynth.com This specific labeling makes it an ideal internal standard for the quantification of its unlabeled counterpart and other related pyrene metabolites in various biological and environmental samples.

Its primary role is to improve the accuracy and reliability of analytical methods, most notably those employing liquid chromatography-mass spectrometry (LC-MS). nih.gov When analyzing complex samples, such as urine, blood, or soil extracts, for the presence of pyrene metabolites, γ-Oxo-1-pyrenebutanoic Acid-13C4 is added at a known concentration at the beginning of the sample preparation process. Since it behaves chemically and physically like the target analyte, any variations or losses that occur during extraction, purification, and analysis will affect both the labeled standard and the native analyte equally. By measuring the ratio of the native analyte to the labeled standard, a highly accurate concentration of the analyte in the original sample can be determined.

The use of a ¹³C-labeled standard like γ-Oxo-1-pyrenebutanoic Acid-13C4 is particularly advantageous because it provides a distinct mass shift without significantly altering the chromatographic retention time, ensuring that the standard and the analyte are measured under nearly identical conditions. nih.gov This precision is indispensable for regulatory monitoring, clinical diagnostics, and fundamental research where reliable data is essential.

PropertyValue
Chemical Name This compound
Synonyms γ-Oxo-1-pyrenebutyric Acid-13C4, β-(1-Pyrenoyl)propionic Acid-13C4
Molecular Formula C₁₆¹³C₄H₁₄O₃
Molecular Weight Approximately 306.29 g/mol
Isotopic Purity Typically high, ensuring minimal interference from unlabeled species
Primary Application Internal standard for quantitative analysis of pyrene metabolites

Properties

Molecular Formula

C₁₆¹³C₄H₁₄O₃

Molecular Weight

306.29

Synonyms

γ-Oxo-1-pyrenebutyric Acid-13C4;  NSC 407628-13C4;  β-(1-Pyrenoyl)propionic Acid-13C4;  γ-Oxo-1-pyrenebutyric Acid-13C4

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Y Oxo 1 Pyrenebutanoic Acid 13c4

Design and Implementation of Carbon-13 Labeling Pathways

The core strategy for synthesizing γ-Oxo-1-pyrenebutanoic Acid-13C4 involves a multi-step process that begins with a carefully selected 13C-labeled precursor. The most common and efficient method for creating the γ-oxo-1-pyrenebutanoic acid structure is the Friedel-Crafts acylation of pyrene (B120774). beilstein-journals.orgresearchgate.net

The key to producing the target compound with four 13C atoms is the selection of an appropriate starting material. The most logical and widely used precursor for this purpose is succinic anhydride (B1165640) fully labeled with Carbon-13 ([13C4]-Succinic anhydride). This molecule provides the necessary four-carbon chain that will be attached to the pyrene ring.

[13C4]-Succinic anhydride is chosen for several reasons:

Structural Contribution : It directly provides the four-carbon backbone required for the butanoic acid side chain.

Reactivity : As an acid anhydride, it is highly reactive in Friedel-Crafts acylation reactions. stackexchange.com

Isotopic Integrity : Using a fully labeled precursor ensures that all four carbons in the side chain are 13C, leading to a distinct mass shift (M+4) that is easily detectable.

The availability and synthesis of this precursor are critical. It is typically prepared from [13C4]-succinic acid, which itself can be synthesized from precursors like [13C2]-acetylene or other heavily labeled starting materials through established organic chemistry routes.

Table 1: Potential 13C4-Labeled Precursors and Rationale for Selection

Precursor CompoundFormulaRationale for Use in Synthesis
[13C4]-Succinic anhydride ¹³C₄H₄O₃Ideal precursor for Friedel-Crafts acylation; directly provides the required four-carbon, fully labeled chain.
[13C4]-Succinic acid¹³C₄H₆O₄Can be converted to the more reactive succinic anhydride prior to the acylation step.
1,4-Dibromo-[1,2,3,4-¹³C₄]-butane¹³C₄H₈Br₂Could be used in a multi-step synthesis, potentially via a Grignard reagent followed by carboxylation, but this is a more complex route than Friedel-Crafts acylation.

The primary reaction for constructing the pyrenebutanoic acid core is the Friedel-Crafts acylation of pyrene with [13C4]-Succinic anhydride. beilstein-journals.org This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The reaction proceeds as follows:

Activation of the Anhydride : The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of the [13C4]-succinic anhydride, making the other carbonyl carbon a highly reactive electrophile (an acylium ion). stackexchange.com

Electrophilic Aromatic Substitution : The electron-rich pyrene molecule attacks the activated acylium ion. The substitution occurs preferentially at the 1-position of the pyrene ring due to electronic and steric factors.

Workup : The reaction is quenched, typically with an aqueous acid, to hydrolyze the aluminum complexes and protonate the carboxylate, yielding the final product, γ-Oxo-1-pyrenebutanoic Acid-13C4.

Research has shown that mechanochemical (ball-milling) conditions can sometimes improve the yield of Friedel-Crafts acylation between pyrene and succinic anhydride compared to traditional solution-based methods. beilstein-journals.org

Table 2: Typical Reaction Conditions for Friedel-Crafts Acylation of Pyrene

ParameterConditionPurpose
Reactants Pyrene, [13C4]-Succinic anhydrideFormation of the carbon skeleton.
Catalyst Aluminum Chloride (AlCl₃)Lewis acid to activate the anhydride. beilstein-journals.org
Solvent Nitrobenzene or DichloromethaneInert solvent to dissolve reactants.
Temperature 0°C to room temperatureControlled conditions to prevent side reactions.
Reaction Time Several hoursTo allow for complete reaction.
Workup Acidic water (e.g., HCl(aq))To hydrolyze intermediates and protonate the product.

Advanced Purification Techniques for Isotope-Enriched Compounds

Following synthesis, the crude product is a mixture containing the desired labeled compound, unreacted starting materials, and various byproducts. Achieving high purity is essential for the compound's intended use. moravek.com Given the nature of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, several advanced purification techniques are employed. nih.govresearchgate.net

Column Chromatography : This is often the first step in purification. The crude mixture is passed through a column packed with a stationary phase like silica (B1680970) gel or alumina. A solvent or solvent mixture (mobile phase) is used to elute the components at different rates based on their polarity, effectively separating the product from impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, reversed-phase HPLC is the method of choice. moravek.comnih.gov In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. The nonpolar γ-Oxo-1-pyrenebutanoic Acid-13C4 is retained longer on the column than more polar impurities, allowing for its isolation. The use of HPLC is critical for removing any trace amounts of unlabeled compound.

Crystallization : This technique purifies the solid compound based on differences in solubility. emu.edu.trbyjus.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. byjus.com

The combination of these techniques can yield the final product with a chemical purity exceeding 98-99%. nih.gov

Assessment of Isotopic Purity and Chemical Yield in Synthetic Processes

Verifying the success of the synthesis requires a two-fold assessment: determining the chemical yield and confirming the isotopic purity and incorporation.

Chemical Yield is a measure of the efficiency of the synthesis, calculated as the ratio of the actual amount of purified product obtained to the theoretical maximum amount possible.

Isotopic Purity Assessment is performed using sophisticated analytical methods:

Mass Spectrometry (MS) : This is the primary technique for confirming isotopic labeling. scilit.comnih.gov High-resolution mass spectrometry can precisely measure the mass-to-charge ratio of the synthesized molecule. The molecular ion peak for γ-Oxo-1-pyrenebutanoic Acid-13C4 will appear at a mass four units higher (M+4) than its unlabeled counterpart, confirming the successful incorporation of the four 13C atoms. libretexts.org The relative abundance of the M+4 peak compared to the M peak provides a direct measure of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is a powerful tool for determining the exact location of the labels. nih.govacs.org In the 13C NMR spectrum of the labeled product, the signals corresponding to the four carbons of the butanoic acid chain will be significantly enhanced due to the high enrichment of the 13C isotope. This confirms that the labeling occurred at the desired positions and not elsewhere on the pyrene ring. nih.gov

Table 3: Analytical Methods for Purity and Identity Confirmation

TechniquePurposeExpected Result for γ-Oxo-1-pyrenebutanoic Acid-13C4
High-Resolution Mass Spectrometry (HRMS) Confirm isotopic incorporation and measure isotopic purity. scilit.comnih.govA molecular ion peak at M+4, corresponding to the mass of C₁₆¹³C₄H₁₄O₃. The relative intensity of this peak indicates the level of isotopic enrichment.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Confirm the position of the 13C labels. nih.govFour highly intense signals in the region corresponding to the sp² (carbonyl) and sp³ carbons of the butanoic acid side chain.
¹H Nuclear Magnetic Resonance (¹H NMR) Confirm the overall chemical structure.A complex pattern of signals in the aromatic region characteristic of the 1-substituted pyrene core and signals in the aliphatic region for the butanoic acid chain protons.
High-Performance Liquid Chromatography (HPLC) Determine chemical purity. nih.govA single major peak in the chromatogram, indicating the absence of significant impurities.

Advanced Spectroscopic Characterization and Structural Elucidation of Y Oxo 1 Pyrenebutanoic Acid 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

High-resolution proton (¹H) NMR spectroscopy is utilized to analyze the chemical environment of all protons within the molecule. The spectrum of the ¹³C-labeled compound is expected to be broadly similar to its unlabeled analog, but with key differences arising from ¹H-¹³C spin-spin coupling. The four ¹³C labels are located on the butanoic acid chain, and protons directly attached to or adjacent to these labeled carbons will exhibit additional splitting.

For instance, the signals for the methylene (B1212753) protons (H-2 and H-3) on the butanoic acid chain would appear as complex multiplets due to both geminal and vicinal ¹H-¹H coupling, as well as the one-bond and two-bond ¹H-¹³C couplings. The presence of these specific ¹J(C,H) and ²J(C,H) couplings provides direct evidence for the location of the isotopic labels. The aromatic protons on the pyrene (B120774) ring would show characteristic shifts in the downfield region, confirming the integrity of the polycyclic aromatic core.

Table 1: Expected ¹H NMR Chemical Shift Assignments for y-Oxo-1-pyrenebutanoic Acid-13C4

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityNotes
Pyrene-H~7.9 - 8.4Multiplet (m)Complex pattern typical of the pyrene aromatic system.
Methylene (-CH₂CO-)~3.4Triplet (t)Shows coupling to the adjacent ¹³C-labeled methylene group.
Methylene (-CH₂COOH)~2.4Triplet (t)Shows coupling to the adjacent ¹³C-labeled methylene group.
Carboxylic Acid (-COOH)~12.2Singlet (s)Chemical shift can be variable depending on solvent and concentration.

Note: Data is predicted based on spectra of the unlabeled analog and known coupling effects. chemicalbook.com Actual values may vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is the most direct method for confirming isotopic enrichment. In a standard ¹³C NMR spectrum, signals arise from the naturally abundant ¹³C isotope (approx. 1.1%). For this compound, the four carbon atoms of the butanoic acid moiety are enriched to nearly 100% ¹³C. usbio.net

This results in exceptionally intense signals for these four carbons, towering over the natural-abundance signals of the 16 carbons in the pyrene ring system. This dramatic difference in signal intensity serves as definitive confirmation of successful isotopic labeling. The chemical shifts of these carbons—the carboxyl, the ketone, and the two methylene groups—are consistent with their respective chemical environments. nih.govresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon PositionLabeled?Expected Chemical Shift (δ, ppm)Notes
C-1 (Carboxyl, -COOH) Yes ~178Highly intense signal due to ¹³C enrichment.
C-2 (-CH₂-) Yes ~33Highly intense signal due to ¹³C enrichment.
C-3 (-CH₂-) Yes ~28Highly intense signal due to ¹³C enrichment.
C-4 (Ketone, C=O) Yes ~200Highly intense signal due to ¹³C enrichment.
Pyrene CarbonsNo~124 - 135Signals appear at natural abundance intensity.

Note: Data is predicted based on spectra of unlabeled analogs and known chemical shift values. researchgate.netchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle and verifying the precise placement of the isotopic labels.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A COSY spectrum would show a clear correlation between the two methylene groups in the butanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates protons directly with the carbons to which they are attached. youtube.com For this compound, the HSQC spectrum would display strong cross-peaks connecting the proton signals of the two methylene groups to their corresponding highly intense ¹³C signals. This provides unambiguous confirmation that the protons are bonded to the ¹³C-labeled carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Isotopic Integrity

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition and isotopic purity of the compound.

While HRMS confirms the mass of the intact molecule, Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic abundance. By measuring the ratio of ¹³C to ¹²C, IRMS can quantify the level of isotopic enrichment in the sample. This is critical for ensuring that the labeled standard has a consistent and known purity, which is paramount for its use in quantitative analysis. For this compound, IRMS would be used to verify that the enrichment of the four specified carbon atoms approaches the theoretical maximum.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural validation. nih.gov In an MS/MS experiment, the intact molecular ion (the precursor ion) of this compound (exact mass ~306.29) is selected and then fragmented by collision with an inert gas. usbio.net The resulting fragment ions (product ions) are then analyzed.

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic cleavages would occur along the butanoic acid chain. Because the chain is fully ¹³C-labeled, the masses of the resulting fragments will be shifted by +1 to +4 mass units compared to the fragments of the unlabeled analog. For example, a fragment containing the pyrene ring and the labeled ketone group would have a mass four units higher than the corresponding fragment from an unlabeled molecule. This mass shift in the fragmentation pattern provides definitive proof of the location of the isotopic labels within the molecule's framework.

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Notes
306.3[Pyrene-C(=O)]⁺233.1Loss of the labeled propanoic acid moiety. Mass is +1 Da due to the labeled carbonyl carbon.
306.3[M - H₂O]⁺288.3Loss of water from the carboxylic acid.
306.3[M - ¹³CO₂]⁺261.3Loss of labeled carbon dioxide from the carboxylic acid.
306.3[Pyrene]⁺202.1Pyrene cation, loss of the entire labeled side chain.

Note: Fragmentation is predicted based on common fragmentation pathways for ketones and carboxylic acids. Actual observed fragments may vary based on instrumentation and conditions.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational and electronic spectroscopy are indispensable techniques for the detailed characterization of complex organic molecules. For γ-Oxo-1-pyrenebutanoic Acid-13C4, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify its key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within its pyrene chromophore. The isotopic labeling with four Carbon-13 atoms is expected to induce subtle shifts in the vibrational frequencies of adjacent bonds but does not significantly alter the electronic absorption profile, which is dominated by the extensive π-conjugated system of the pyrene moiety.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of γ-Oxo-1-pyrenebutanoic Acid-13C4 is characterized by absorption bands corresponding to its constituent functional groups: a carboxylic acid, a ketone, and the aromatic pyrene core. While specific spectral data for the 13C4-labeled compound is not widely published, analysis of the closely related, unlabeled compound 1-pyrenebutyric acid and other pyrene derivatives provides a strong basis for spectral assignment. nih.govresearchgate.netnih.gov

The most prominent features in the FT-IR spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and a carboxylic acid, two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band, while the ketonic C=O stretch appears at a slightly different frequency. researchgate.netrsc.org The O-H stretching vibration of the carboxylic acid group is also a key feature, typically observed as a very broad band in the high-frequency region, often overlapping with C-H stretching bands. researchgate.net The aromatic C-H and C=C stretching vibrations of the pyrene ring system give rise to a series of sharp bands in the fingerprint region. nih.govresearchgate.net

Expected FT-IR Spectral Data for γ-Oxo-1-pyrenebutanoic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3400-2400 O-H stretch (broad) Carboxylic Acid researchgate.net
~3100-3000 C-H stretch (aromatic) Pyrene Ring nih.gov
~2950-2850 C-H stretch (aliphatic) Butanoic Acid Chain rsc.org
~1740 C=O stretch (ketone) Ketone rsc.org
~1690 C=O stretch (acid) Carboxylic Acid researchgate.net

Note: The table presents expected values based on spectroscopic data for structurally similar, non-isotopically labeled compounds. The presence of 13C isotopes may cause minor shifts in the observed frequencies.

Electronic Spectroscopy (UV-Vis)

In one study, the absorption spectrum of γ-Oxo-1-pyrenebutyric Acid (1x10⁻⁶ M in aqueous solution) was recorded, showing distinct absorption maxima. rsc.org These transitions are characteristic of the pyrene ring system.

UV-Vis Absorption Data for γ-Oxo-1-pyrenebutyric Acid

Wavelength (λmax, nm) Solvent System Reference
~340 Aqueous Solution rsc.org

Note: This data is for the non-labeled γ-Oxo-1-pyrenebutyric Acid. The 13C4 labeling is not expected to significantly impact the electronic absorption wavelengths.

The intense fluorescence of the pyrene moiety, while not a subject of this specific analysis, is closely related to its strong UV absorption and is a key feature in its application as a molecular probe. nih.govresearchgate.net The absorption and emission properties are sensitive to the local environment, making pyrene derivatives valuable tools in chemical and biological sensing. rsc.org

Future Directions and Emerging Research Methodologies for Y Oxo 1 Pyrenebutanoic Acid 13c4

Development of Novel Derivatization Reagents for Enhanced Analytical Performance

The sensitive detection of pyrene (B120774) metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hindered by poor ionization efficiency. rsc.org Chemical derivatization is a powerful strategy to overcome this limitation by modifying the analyte to improve its physicochemical properties for analysis. Future research is focused on creating new reagents that offer superior reaction kinetics, yield, and ionization enhancement.

One established method involves derivatization with dansyl chloride, which introduces a readily ionizable group, significantly boosting detection sensitivity for hydroxylated metabolites like 3-hydroxybenzo[a]pyrene (3-OHBaP) in positive ion electrospray ionization (ESI). rsc.orgresearchgate.net The process enhances both ESI efficiency and collision-induced dissociation in the collision cell. rsc.org Another approach employs alkyl iodides to improve the chromatographic resolution and detection of mono-hydroxylated metabolites in both liquid and gas chromatography. researchgate.net

The development of next-generation derivatization agents will likely focus on:

"Click Chemistry" handles: Incorporating functional groups that react with high efficiency and specificity under mild conditions.

Pre-charged moieties: Adding a permanent positive or negative charge to the analyte, eliminating the variability of in-source ionization.

Multiplexing capabilities: Reagents that incorporate mass tags to allow for the simultaneous analysis of multiple samples.

Interactive Table: Comparison of Derivatization Strategies for Pyrene Metabolites
Derivatization ReagentTarget Analyte(s)Analytical PlatformKey AdvantageReference
Dansyl ChlorideHydroxylated PAHs (e.g., 3-OHBaP)LC-MS/MS (ESI+)Greatly enhances detection sensitivity and improves ionization efficiency. rsc.org
Alkyl IodidesMono-hydroxylated metabolitesHPLC/FLD and GC/MSImproves chromatographic resolution and detection. researchgate.net
Trimethylsilyl (TMS)PAH-quinonesGC/MS (EI)Achieves considerable improvement in detection sensitivity. researchgate.net

Integration with Non-Targeted Metabolomics and Environmental Omics Approaches

Non-targeted metabolomics and other "omics" technologies provide a holistic view of the biochemical changes in an organism following exposure to pollutants like pyrene. nih.govmatilda.science These approaches are crucial in identifying novel biomarkers and understanding the mechanisms of toxicity. acs.org The integration of stable isotope-labeled standards like γ-Oxo-1-pyrenebutanoic Acid-13C4 is fundamental to the accuracy and reliability of these high-throughput screening methods.

In environmental omics, researchers study the impact of pollutants on entire ecosystems, such as the human gut microbiota. nih.gov For instance, studies have shown that benzo[a]pyrene (B130552) (B[a]P), a parent PAH, can alter the metabolic activity of gut microbes. nih.gov In such complex studies, ¹³C-labeled tracers are used to follow the metabolic fate of the pollutant and to differentiate between various metabolic pathways. nih.gov The fractional contribution (FC) of a labeled carbon source to a specific metabolite can be calculated, revealing shifts in metabolic fluxes due to xenobiotic exposure. nih.gov

Future advancements will see the expanded use of biologically generated ¹³C-labeled internal standards. rsc.org By growing microorganisms like yeast on a ¹³C-enriched medium, a complex mixture of labeled metabolites can be produced. rsc.org This mixture provides a more comprehensive set of internal standards that can correct for analytical variability across a wide range of detected compounds in an untargeted analysis, an improvement over using a single or a small panel of standards. rsc.org

Interactive Table: Role of Isotopic Standards in Omics Research
Research AreaApplication of γ-Oxo-1-pyrenebutanoic Acid-13C4Research GoalReference
Non-Targeted Metabolomics Serves as an internal standard for accurate quantification of pyrene metabolites.To identify global metabolic disruptions and biomarkers of exposure. nih.govmatilda.science
Environmental Omics Used as a tracer to follow the biotransformation of pyrene in complex biological systems (e.g., microbiota).To understand the impact of pollutants on ecosystem health and function. nih.gov
¹³C-Tracer Studies Acts as a reference point in experiments using fully labeled nutrients (e.g., ¹³C-glucose).To determine the relative contributions of different carbon sources to metabolite pools and elucidate pathway fluxes. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Pyrene-Based Compounds

Computational chemistry provides powerful predictive insights into the properties and interactions of molecules, complementing experimental findings. ajsonline.org Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to investigate the electronic structure, photophysical properties, and energy levels of pyrene derivatives. rsc.orgrsc.org These theoretical analyses help in the rational design of novel fluorescent probes and materials. rsc.orgacs.org

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of pyrene-based compounds in complex biological environments. nih.govnih.govacs.org For example, MD simulations have been used to study the interaction of pyrene derivatives with proteins like bovine serum albumin (BSA), revealing that hydrophobic forces play a critical role in the binding process. nih.gov These simulations can predict binding modes and calculate binding free energies using techniques like the molecular mechanics Poisson–Boltzmann surface area (MMPBSA) method, providing a deeper understanding of the stability and dynamics of the protein-ligand complex. nih.gov Such computational studies are key to improving the design of molecules for various applications, from drug discovery to environmental sensing. nih.gov

Interactive Table: Computational Methods for Studying Pyrene Compounds
Computational MethodApplicationInformation GainedReference
Density Functional Theory (DFT) Investigating molecular geometry and electronic structure.Predicts energy levels (HOMO/LUMO), supporting analysis of charge transfer properties. rsc.org
Time-Dependent DFT (TD-DFT) Analyzing excited-state properties and absorption spectra.Correlates with experimental UV-visible spectra and explains photophysical behavior. rsc.org
Molecular Dynamics (MD) Simulation Simulating the dynamic movement and interaction of molecules in a solvent or with a protein.Reveals binding modes, interaction forces, and complex stability over time. nih.govacs.org
MMPBSA Calculations Estimating the free energy of binding between a ligand and a protein.Quantifies binding affinity, allowing for comparison between different compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the isotopic purity and structural integrity of y-Oxo-1-pyrenebutanoic Acid-13C4?

  • Methodological Answer : Isotopic purity can be verified using nuclear magnetic resonance (NMR) spectroscopy, specifically ¹³C-NMR, to confirm the position and abundance of ¹³C labels. Mass spectrometry (MS), particularly high-resolution LC-MS, is critical for detecting isotopic enrichment and verifying molecular weight. Structural integrity is validated via Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ketone and carboxylic acid moieties) and HPLC for purity assessment. Proper handling under inert conditions (e.g., argon environment) is essential to prevent degradation .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Methodological Answer : The compound should be stored at 2–8°C in airtight, light-protected containers under an inert gas (e.g., nitrogen or argon) to minimize oxidation and isotopic exchange. Solubility in chloroform or DMSO (as noted in similar ¹³C-labeled acids) allows preparation of stock solutions, which should be aliquoted to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to study pyrene-derived pathways?

  • Methodological Answer : As a ¹³C-labeled derivative, this compound can trace metabolic intermediates in pathways like β-oxidation or glyoxylate cycles. For MFA, incubate cell cultures or tissue homogenates with the labeled compound, then extract metabolites for ¹³C isotopomer analysis via LC-MS/MS. Computational modeling (e.g., using OpenFlux) quantifies flux distribution. Key considerations include optimizing incubation time to capture dynamic labeling and correcting for natural isotope abundance in controls .

Q. What experimental design principles mitigate data inconsistencies when using this compound in multi-omics studies?

  • Methodological Answer :

  • Replicates : Use biological triplicates and technical duplicates to account for variability.
  • Controls : Include unlabeled analogs to distinguish isotopic effects from biological responses.
  • Data Normalization : Apply internal standards (e.g., stable isotope-labeled internal standards) in MS-based workflows to correct for instrument drift.
  • Cross-Validation : Combine transcriptomic or proteomic data with flux measurements to resolve contradictory pathway activities.
  • Documentation : Follow CONSORT-EHEALTH guidelines for transparent reporting of experimental parameters (e.g., incubation conditions, instrument settings) .

Q. What are the challenges in quantifying low-abundance ¹³C-labeled metabolites derived from this compound in complex biological matrices?

  • Methodological Answer : Sensitivity limitations in MS can be addressed by:

  • Sample Enrichment : Solid-phase extraction (SPE) or derivatization (e.g., methyl esterification) to enhance ionization efficiency.
  • Advanced Instrumentation : Use tandem MS (MS/MS) with selected reaction monitoring (SRM) for targeted quantification.
  • Matrix Interference Reduction : Employ isotopic dilution assays or orthogonal separation techniques (e.g., 2D-LC) to isolate analytes from background noise.
  • Statistical Validation : Apply machine learning algorithms to distinguish true isotopic signals from noise in high-throughput datasets .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data from studies involving this compound to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Include mass spectra chromatograms, NMR spectra, and isotopic enrichment tables in supplementary materials.
  • Processed Data : Use heatmaps or Sankey diagrams to visualize metabolic flux results. Tabulate key parameters (e.g., ¹³C incorporation rates, signal-to-noise ratios).
  • Metadata : Document storage conditions, solvent batches, and instrument calibration logs. Follow IB guidelines for structured appendices to avoid cluttering the main text .

Conflict Mitigation in Isotopic Studies

Q. How can conflicting results in isotopic tracing experiments using this compound be systematically resolved?

  • Methodological Answer :

  • Source Verification : Confirm isotopic purity (>98% as per standards in similar compounds) via independent assays .
  • Pathway Redundancy Checks : Use genetic knockout models or enzyme inhibitors to validate pathway specificity.
  • Peer Validation : Cross-check results with alternative techniques (e.g., ¹³C-NMR vs. MS) or collaborate with labs using identical protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.